molecular formula C21H16N2O4 B5060297 N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide

N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide

Cat. No. B5060297
M. Wt: 360.4 g/mol
InChI Key: AUEHLJOZYKFBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide, also known as MNX, is a fluorescent dye used in various scientific research applications. It is commonly used as a labeling agent to track biological molecules, such as proteins and nucleic acids, in cells and tissues. MNX is a highly sensitive dye that emits a strong fluorescent signal when excited by light, making it a valuable tool in many areas of research.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide involves its ability to bind to specific biological molecules, such as proteins and nucleic acids, and emit a fluorescent signal when excited by light. The fluorescent signal can be detected and quantified using various imaging techniques, allowing researchers to track the movement and localization of these molecules in cells and tissues.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells or tissues. It is a non-toxic dye that is generally considered safe for use in scientific research.

Advantages and Limitations for Lab Experiments

The main advantage of N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide is its high sensitivity and specificity for labeling biological molecules. It emits a strong fluorescent signal that can be easily detected and quantified, making it a valuable tool in many areas of research. However, this compound has some limitations, including its high cost, complex synthesis process, and limited availability from commercial sources.

Future Directions

There are several future directions for N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide research, including the development of new labeling strategies and the optimization of existing methods. Researchers are also exploring the use of this compound in new areas of research, such as drug discovery and development. Additionally, the development of new imaging techniques and technologies is expected to enhance the use of this compound in scientific research.

Synthesis Methods

The synthesis of N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide involves several steps, starting with the reaction of 2-methyl-4-nitroaniline with phosgene to produce 2-methyl-4-nitrophenyl isocyanate. This intermediate is then reacted with 9H-xanthene-9-carboxylic acid to form this compound. The overall synthesis process is complex and requires careful control of reaction conditions to ensure high yields and purity of the final product.

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide is widely used in scientific research as a labeling agent to track biological molecules in cells and tissues. It has been used to study protein-protein interactions, protein localization, and gene expression. This compound is also used in high-throughput screening assays to identify compounds that can modulate specific biological pathways. Additionally, this compound has been used in the development of biosensors and diagnostic assays for detecting biomolecules in biological samples.

properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c1-13-12-14(23(25)26)10-11-17(13)22-21(24)20-15-6-2-4-8-18(15)27-19-9-5-3-7-16(19)20/h2-12,20H,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEHLJOZYKFBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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